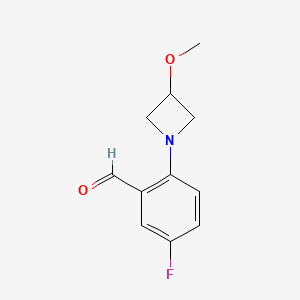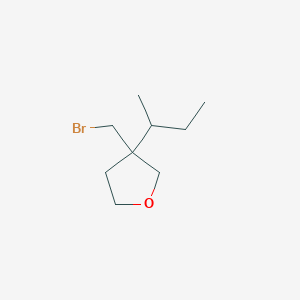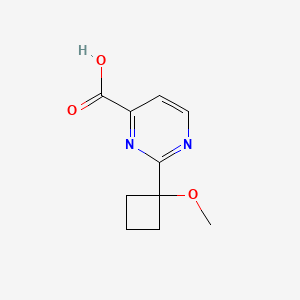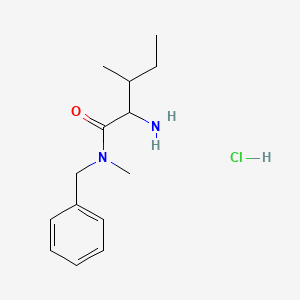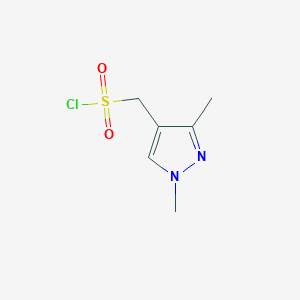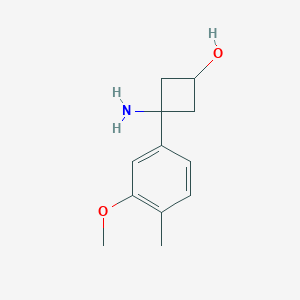
3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group, a methoxy group, and a methyl group on the phenyl ring. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then subjected to cyclization using a cyclobutanone derivative . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups play a crucial role in its binding affinity and reactivity with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol
- 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol
- 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol
Uniqueness
3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
3-amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-9(5-11(8)15-2)12(13)6-10(14)7-12/h3-5,10,14H,6-7,13H2,1-2H3 |
InChIキー |
JOCMZLRYFORDMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(CC(C2)O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
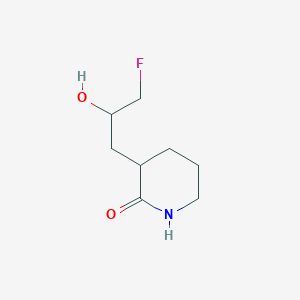
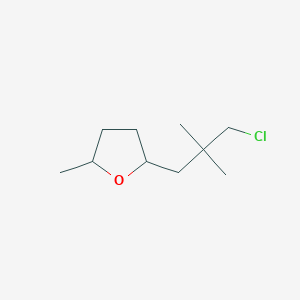

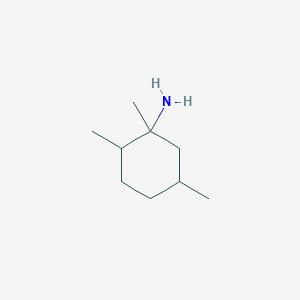
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

